molecular formula C23H23NO5 B11608022 Ethyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate

Ethyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate

Cat. No.: B11608022
M. Wt: 393.4 g/mol
InChI Key: LTMBLOVOGYXTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrodibenzofuran moiety, which is known for its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Tetrahydrodibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrodibenzofuran core.

    Acetylation: The tetrahydrodibenzofuran core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amination: The acetylated product is reacted with an amine to introduce the amino group.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted esters or amines.

Scientific Research Applications

ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydrodibenzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BROMOPHENYL)-2-{[(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]AMINO}-3-THIOPHENECARBOXYLATE
  • 6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-OL

Uniqueness

ETHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups and the presence of the tetrahydrodibenzofuran moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-[[2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-2-27-23(26)15-7-9-16(10-8-15)24-22(25)14-28-17-11-12-21-19(13-17)18-5-3-4-6-20(18)29-21/h7-13H,2-6,14H2,1H3,(H,24,25)

InChI Key

LTMBLOVOGYXTHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.